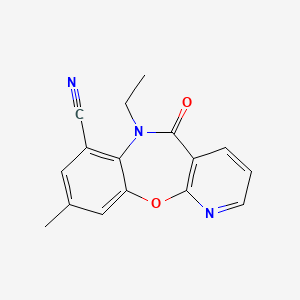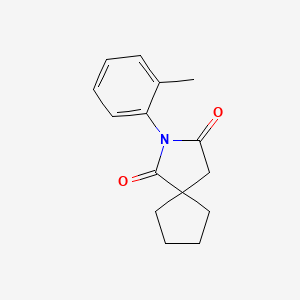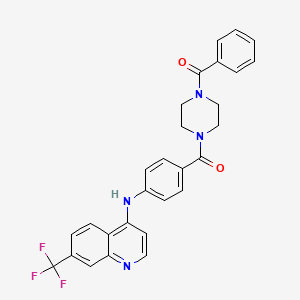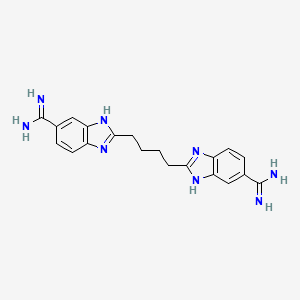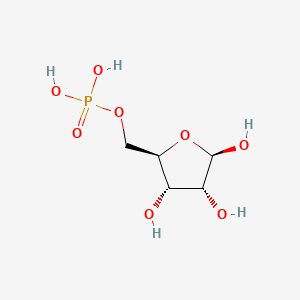
Nitrosonium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosonium perchlorate is an inorganic compound with the chemical formula NOClO₄. It is a salt composed of the nitrosonium cation (NO⁺) and the perchlorate anion (ClO₄⁻). This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. This compound appears as a hygroscopic white solid and is highly reactive, especially with organic materials .
Méthodes De Préparation
Nitrosonium perchlorate can be synthesized through several methods:
Laboratory Preparation: One common method involves passing dinitrogen trioxide gas (N₂O₃) into concentrated perchloric acid (HClO₄). The reaction is as follows[ N_2O_3 + 2 HClO_4 \rightarrow 2 NOClO_4 + H_2O ]
Alternative Method: Another method includes treating a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂) with concentrated perchloric acid[ NO_2 + NO + 2 HClO_4 \rightarrow 2 NOClO_4 + H_2O ]
Industrial Production: Industrially, this compound can be produced by passing dinitrogen trioxide gas into a mixture of sodium perchlorate (NaClO₄) and sulfuric acid (H₂SO₄).
Analyse Des Réactions Chimiques
Nitrosonium perchlorate undergoes various types of chemical reactions:
Oxidation: As a strong oxidizing agent, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to nitrosyl perchlorate (NOClO₄) under certain conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nitrous acid (HNO₂) and perchloric acid (HClO₄)[ NOClO_4 + H_2O \rightarrow HNO_2 + HClO_4 ]
Common Reagents and Conditions: Typical reagents used with this compound include nitric oxide, nitrogen dioxide, and perchloric acid.
Applications De Recherche Scientifique
Nitrosonium perchlorate has several applications in scientific research:
Chemistry: It is used as a strong oxidizing agent in various organic and inorganic synthesis reactions.
Biology and Medicine: Nitrosonium cations (NO⁺) derived from this compound play a role in the formation of S-nitrosothiols, which are important in cellular signaling and regulation.
Industry: this compound is used in the production of rocket propellants due to its strong oxidizing properties.
Mécanisme D'action
The mechanism of action of nitrosonium perchlorate involves the release of nitrosonium cations (NO⁺), which are strong electrophiles. These cations can react with nucleophiles, such as thiol groups in proteins, leading to the formation of S-nitrosothiols. This modification increases the reactivity of thiol groups and plays a crucial role in redox signaling and cellular regulation . The nitrosonium cations can also participate in oxidation-reduction reactions, further influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Nitrosonium perchlorate can be compared with other similar compounds:
Nitrosyl Perchlorate (NOClO₄): Both compounds contain the perchlorate anion, but nitrosyl perchlorate has a nitrosyl cation (NO⁺) instead of a nitrosonium cation.
Nitronium Perchlorate (NO₂ClO₄): This compound contains the nitronium cation (NO₂⁺) and is known for its use as an oxidizer in solid rocket propellants.
Ammonium Perchlorate (NH₄ClO₄): Commonly used in rocket propellants, ammonium perchlorate is less reactive than this compound but still serves as a strong oxidizer.
Propriétés
Numéro CAS |
15605-28-4 |
|---|---|
Formule moléculaire |
ClNO5 |
Poids moléculaire |
129.46 g/mol |
Nom IUPAC |
perchloryl nitrite |
InChI |
InChI=1S/ClNO5/c3-1(4,5)7-2-6 |
Clé InChI |
ONKVXKHGDFDPFZ-UHFFFAOYSA-N |
SMILES canonique |
N(=O)OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



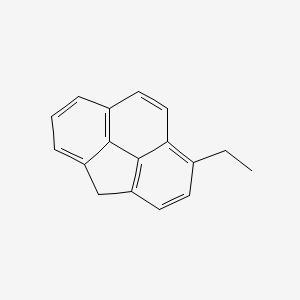

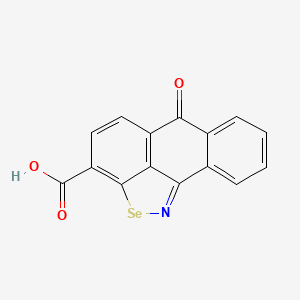
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
